![molecular formula C6H11ClN2O B1448071 5-Ethyl-3-methyl-1,2-oxazol-4-amine hydrochloride CAS No. 1423034-25-6](/img/structure/B1448071.png)
5-Ethyl-3-methyl-1,2-oxazol-4-amine hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of 5-Ethyl-3-methyl-1,2-oxazol-4-amine hydrochloride consists of a five-membered heterocyclic ring with one nitrogen and one oxygen atom . The InChI code for this compound is 1S/C5H8N2O.ClH/c1-2-5-4 (6)3-7-8-5;/h3H,2,6H2,1H3;1H .Physical And Chemical Properties Analysis
5-Ethyl-3-methyl-1,2-oxazol-4-amine hydrochloride is a powder . It has a molecular weight of 162.62 g/mol. The compound’s InChI code is 1S/C5H8N2O.ClH/c1-2-5-4 (6)3-7-8-5;/h3H,2,6H2,1H3;1H .Scientific Research Applications
Intermediate in Biodegradation Processes
“5-Ethyl-3-methyl-1,2-oxazol-4-amine hydrochloride” is structurally similar to “3-Amino-5-methylisoxazole”, which is known to be a major intermediate formed during the biodegradation of sulfamethoxazole by Pseudomonas psychrophila strain HA-4 . Therefore, it’s possible that “5-Ethyl-3-methyl-1,2-oxazol-4-amine hydrochloride” could also serve as an intermediate in similar biodegradation processes.
Photocatalytic Degradation
“3-Amino-5-methylisoxazole” is also an intermediate formed during the photocatalytic degradation of sulfamethoxazole . Given the structural similarity, “5-Ethyl-3-methyl-1,2-oxazol-4-amine hydrochloride” could potentially be used in similar photocatalytic degradation processes.
Synthesis of Naphtho[1,2-e][1,3]oxazines
“3-Amino-5-methylisoxazole” has been used in the synthesis of naphtho[1,2-e][1,3]oxazines . It’s plausible that “5-Ethyl-3-methyl-1,2-oxazol-4-amine hydrochloride” could be used in a similar capacity for the synthesis of other oxazine derivatives.
Pharmaceutical Testing
“5-Ethyl-3-methyl-1,2-oxazol-4-amine hydrochloride” is available for purchase for pharmaceutical testing . This suggests that it could be used in various pharmaceutical research applications, such as drug discovery and development.
Reagent in Scientific Research
Biological Activities of Oxazole Derivatives
Oxazole derivatives have been studied for their biological activities . Given that “5-Ethyl-3-methyl-1,2-oxazol-4-amine hydrochloride” is an oxazole derivative, it’s possible that it could have similar biological activities and could be used in related research.
Safety And Hazards
The safety information for 5-Ethyl-3-methyl-1,2-oxazol-4-amine hydrochloride indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes: Rinse cautiously with water for several minutes .
properties
IUPAC Name |
5-ethyl-3-methyl-1,2-oxazol-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O.ClH/c1-3-5-6(7)4(2)8-9-5;/h3,7H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYDBJONRPXIHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NO1)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-3-methyl-1,2-oxazol-4-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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